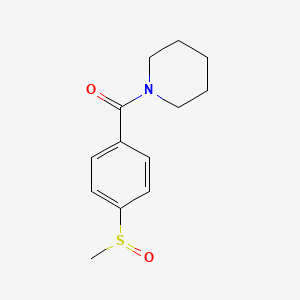
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide, also known as CPETQ, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CPETQ is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in learning and memory processes.
科学的研究の応用
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's ability to selectively block the NMDA receptor has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in animal models of these disorders. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to have potential applications in the treatment of chronic pain and addiction by modulating the activity of the NMDA receptor.
作用機序
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site, which is distinct from the receptor's glutamate-binding site. By blocking the NMDA receptor, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neurodegeneration. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor also allows for the preservation of physiological functions that are mediated by other glutamate receptors.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor has been shown to have a variety of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and promoting the activation of microglia, the brain's resident immune cells. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has also been shown to promote neuroprotection by increasing the expression of antioxidant enzymes and reducing oxidative stress. Additionally, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide has been shown to improve cognitive function by enhancing synaptic plasticity and long-term potentiation, which are essential for learning and memory processes.
実験室実験の利点と制限
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's high degree of selectivity also allows for the preservation of physiological functions that are mediated by other glutamate receptors. However, N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's potency and selectivity can also be a limitation in some experiments, as it may require higher concentrations or longer exposure times to achieve the desired effects.
将来の方向性
There are several potential future directions for the study of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide. Another potential direction is the investigation of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's effects on other neurotransmitter systems and their interactions with the NMDA receptor. Additionally, the potential therapeutic applications of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide in other neurological and psychiatric disorders, such as stroke and schizophrenia, should be further explored. Finally, the development of more advanced animal models and experimental techniques will allow for a better understanding of N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide's mechanism of action and its potential therapeutic applications.
合成法
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylquinoxaline with cyclopropylmethylamine and subsequent reactions with various reagents. The final product is purified through column chromatography and recrystallization to obtain a white crystalline solid with a high degree of purity.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-N,2,3-trimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-10-11(2)19-16-9-14(7-8-15(16)18-10)17(21)20(4)12(3)13-5-6-13/h7-9,12-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSZABKWGPGPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C(C)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)









